propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17943428
InChI: InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m0./s1
SMILES:
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17943428

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name propan-2-yl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m0./s1
Standard InChI Key ZTZSUYHZQHGYOD-FJXQXJEOSA-N
Isomeric SMILES CC(C)OC(=O)[C@@H]1CCCN1.Cl
Canonical SMILES CC(C)OC(=O)C1CCCN1.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride consists of a five-membered pyrrolidine ring with a carboxylate ester at the 2-position and a propan-2-yl (isopropyl) substituent. The (2S) stereochemistry at the chiral center ensures enantioselective interactions in biological systems. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Propan-2-yl (2S)-pyrrolidine-2-carboxylate HClC8_8H16_{16}ClNO2_2193.45Propan-2-yl ester, (2S) configuration
Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate HClC9_9H18_{18}ClNO2_2207.70Methyl ester, (2S,3R) configuration
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate HClC9_9H18_{18}ClNO2_2207.70Methyl ester, substituent at 3-position

Synthesis and Optimization

Synthetic Routes

The synthesis of propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride typically involves stereoselective esterification of pyrrolidine-2-carboxylic acid with propan-2-ol, followed by salt formation with hydrochloric acid. Key steps include:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives to construct the pyrrolidine backbone.

  • Esterification: Reaction with propan-2-yl chloride or isopropyl alcohol under acidic conditions to introduce the ester group.

  • Salt Formation: Treatment with HCl to yield the hydrochloride salt, improving crystallinity.

Table 2: Common Reagents and Conditions

StepReagents/ConditionsYield Optimization Strategies
CyclizationDCC (dicyclohexylcarbodiimide), DMAP catalystLow-temperature control to minimize racemization
EsterificationPropan-2-yl chloride, pyridineExcess alcohol to drive equilibrium
PurificationRecrystallization (ethanol/water)Gradient cooling to enhance crystal purity

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form significantly improves aqueous solubility (>50 mg/mL) compared to the free base. The compound remains stable under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1740 cm1^{-1} (C=O stretch of ester) and 2500–3000 cm1^{-1} (N–H stretch of hydrochloride).

  • NMR: 1^1H NMR (D2_2O): δ 1.2 (d, 6H, isopropyl CH3_3), 3.4 (m, 1H, pyrrolidine CH), 4.1 (q, 1H, ester OCH).

Biological Activity and Applications

Table 3: Hypothesized Biological Targets

TargetProposed Interaction MechanismPotential Therapeutic Area
GABAA_A ReceptorAllosteric modulation via pyrrolidine ringAnxiety, epilepsy
DOPA DecarboxylaseCompetitive inhibition at active siteParkinson’s disease

Industrial Applications

  • Pharmaceutical Intermediate: Used in synthesizing chiral drugs like antiepileptics and antivirals.

  • Asymmetric Catalysis: Serves as a ligand in enantioselective hydrogenation reactions.

Mechanistic Insights

The compound’s mechanism of action likely involves steric hindrance and hydrogen bonding via its pyrrolidine ring and ester group. For example, in enzyme inhibition, the protonated amine (from HCl) may interact with catalytic residues, while the isopropyl group provides hydrophobic stabilization.

Comparative Analysis with Analogues

Stereochemical Impact

Replacing the methyl ester with a propan-2-yl group increases lipophilicity (logP ≈ 1.8 vs. 0.5 for methyl analogues), enhancing blood-brain barrier permeability. Conversely, the (2S) configuration offers higher target specificity compared to racemic mixtures.

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